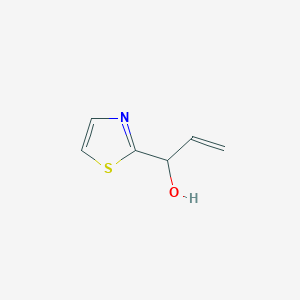

1-(Thiazol-2-yl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h2-5,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUOSZBLFAKIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Thiazol 2 Yl Prop 2 En 1 Ol and Structurally Analogous Systems

General Strategies for Constructing Thiazole-Substituted Prop-2-en-1-ol Structures

The construction of molecules like 1-(Thiazol-2-yl)prop-2-en-1-ol can be approached in two primary ways: by forming the thiazole (B1198619) ring with the side chain already partially or fully present, or by attaching the allylic alcohol side chain to a pre-formed thiazole nucleus. Both strategies rely on a range of modern and classical organic reactions.

Carbon-Carbon Bond Forming Reactions Involving Thiazole Intermediates

A key strategy for synthesizing 1-(Thiazol-2-yl)prop-2-en-1-ol involves the use of a pre-formed thiazole ring that is activated for carbon-carbon bond formation at the C2 position. The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases like organolithium reagents, creating a nucleophilic C2-lithiated thiazole. This intermediate can then react with a variety of electrophiles, including aldehydes and ketones, to form new C-C bonds. pharmaguideline.com

Alternatively, 2-halothiazoles serve as versatile precursors. For instance, 2-bromothiazole (B21250) can be converted into a 2-thiazolyl Grignard reagent through a halogen-metal exchange reaction. google.com This organometallic intermediate is a potent nucleophile for subsequent reactions. A common and highly useful precursor for the synthesis of the target allylic alcohol is thiazole-2-carbaldehyde. scite.aisigmaaldrich.com This aldehyde can be prepared in high yield by reacting the 2-thiazolyl Grignard reagent with a formylating agent like N,N-dimethylformamide (DMF). google.com

With thiazole-2-carbaldehyde in hand, the prop-2-en-1-ol side chain can be installed via nucleophilic addition of a vinyl organometallic reagent, as detailed in section 2.1.2.2.

Introduction of the Allylic Alcohol Moiety into Thiazole Derivatives

This approach focuses on appending the functionalized three-carbon side chain onto an existing thiazole core, typically utilizing thiazole-2-carbaldehyde as the key electrophile.

Olefin metathesis has emerged as a powerful tool for constructing carbon-carbon double bonds with high functional group tolerance. beilstein-journals.orgraineslab.com In principle, a cross-metathesis (CM) reaction could be employed to build the allylic alcohol structure. For example, a thiazole derivative bearing a terminal alkene could undergo a CM reaction with a suitable partner like allyl alcohol. Modern ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are known to be effective for these transformations and are compatible with a wide range of functional groups, including alcohols. raineslab.comnih.govsigmaaldrich.com While direct cross-metathesis with allyl alcohol can be challenging, a two-step sequence involving cross-metathesis with acrolein followed by selective reduction of the aldehyde would be a viable pathway.

Table 1: Representative Olefin Metathesis Reactions This table is illustrative of general olefin metathesis reactions, as specific examples for the direct synthesis of 1-(Thiazol-2-yl)prop-2-en-1-ol via this method are not prevalent in the provided literature.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|---|

| Cross-Metathesis (CM) | R¹-CH=CH₂ | R²-CH=CH₂ | Ruthenium-based | R¹-CH=CH-R² |

The most direct route to 1-(Thiazol-2-yl)prop-2-en-1-ol involves the nucleophilic addition of a vinyl carbanion equivalent to thiazole-2-carbaldehyde. This classical organometallic transformation is highly reliable for forming the desired C-C and C-O bonds simultaneously.

Grignard Reaction: The addition of vinylmagnesium bromide to thiazole-2-carbaldehyde, followed by an aqueous workup, directly yields the target allylic alcohol. Grignard reagents are highly effective for additions to aldehydes and ketones to form new alcohol functionalities. masterorganicchemistry.com

Nozaki-Hiyama-Kishi (NHK) Reaction: The NHK reaction is a powerful and highly chemoselective method for coupling vinyl or allyl halides with aldehydes using a chromium(II)/nickel(II) catalytic system. jk-sci.comwikipedia.org This reaction is renowned for its exceptional tolerance of various functional groups, making it suitable for complex molecule synthesis. wikipedia.orgharvard.edu The reaction of thiazole-2-carbaldehyde with a vinyl halide like vinyl bromide under NHK conditions would furnish 1-(Thiazol-2-yl)prop-2-en-1-ol. organic-chemistry.org The reaction typically proceeds under mild, neutral conditions. jk-sci.com

Table 2: Synthesis of 1-(Thiazol-2-yl)prop-2-en-1-ol via Aldehyde Addition

| Method | Thiazole Substrate | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Grignard Addition | Thiazole-2-carbaldehyde | Vinylmagnesium bromide | Et₂O or THF, then H₃O⁺ | 1-(Thiazol-2-yl)prop-2-en-1-ol |

Multicomponent Reaction (MCR) Approaches to Thiazole-Based Systems

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly efficient for generating molecular complexity. benthamdirect.comnih.gov Several MCRs are available for the synthesis of the thiazole core itself.

The most well-known method is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. bepls.comyoutube.com While this is technically a two-component reaction, variations can be designed as one-pot, three-component processes. For example, reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes in the presence of a reusable catalyst provides a green method for synthesizing Hantzsch thiazole derivatives. bepls.com

Recent advancements have focused on developing novel MCRs under environmentally benign conditions. bepls.com Strategies utilizing microwave irradiation or green solvents like water have been reported to produce polysubstituted thiazoles in good to excellent yields. nih.govacs.org For instance, a domino multicomponent approach using arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation has been developed. nih.gov Chemoenzymatic MCRs have also been reported, using enzymes like trypsin to catalyze the formation of thiazole derivatives under mild conditions. mdpi.com While these methods may not directly yield 1-(Thiazol-2-yl)prop-2-en-1-ol, they provide rapid access to a diverse range of substituted thiazoles that can be further elaborated to the desired target. nih.gov

Table 3: Examples of Multicomponent Reactions for Thiazole Synthesis

| MCR Name/Type | Key Components | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Domino MCR | Arylglyoxals, 1,3-dicarbonyls, Thioamides | Microwave, Water | Trisubstituted Thiazoles | nih.gov |

| Pyrazole-Thiazole Synthesis | Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP, Room Temp. | Pyrazole-linked Thiazoles | acs.org |

Stereoselective and Enantioselective Synthesis of 1-(Thiazol-2-yl)prop-2-en-1-ol Derivatives

The hydroxyl-bearing carbon in 1-(Thiazol-2-yl)prop-2-en-1-ol is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective methods to control the absolute configuration at this center is crucial for applications in pharmaceutical and biological studies. Such methods typically involve the use of chiral catalysts, ligands, or reagents during the C-C bond-forming step.

A prominent strategy is the asymmetric addition of organometallic reagents to the prochiral thiazole-2-carbaldehyde. The asymmetric addition of alkenylzinc reagents to aldehydes, catalyzed by chiral amino alcohols, is a well-established method for producing (E)-allylic alcohols with high enantiomeric excess (>95% ee). nih.gov This methodology could be directly applied to the synthesis of enantiomerically enriched 1-(Thiazol-2-yl)prop-2-en-1-ol.

Furthermore, the Nozaki-Hiyama-Kishi reaction can be rendered enantioselective by the addition of chiral ligands that coordinate to the chromium center. illinois.edu Chiral tridentate bis(oxazolinyl)carbazole and oxazoline-based ligands have been developed for this purpose, facilitating highly enantioselective additions of allylic and vinylic halides to aldehydes. organic-chemistry.orgillinois.edu

Another powerful approach is the catalytic asymmetric reductive coupling of alkynes and aldehydes. This method uses a nickel catalyst with a chiral phosphine (B1218219) ligand, such as (+)-(neomenthyl)diphenylphosphine (NMDPP), to couple an alkyne and an aldehyde, affording chiral allylic alcohols with high regioselectivity and enantioselectivity (up to 96% ee). organic-chemistry.org

Table 4: Overview of Enantioselective Methods for Allylic Alcohol Synthesis This table presents general methods applicable to the synthesis of chiral 1-(Thiazol-2-yl)prop-2-en-1-ol derivatives.

| Method | Aldehyde Substrate | Reagent/Reactant | Chiral Catalyst/Ligand | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Alkenylzinc Addition | Aromatic/Aliphatic Aldehydes | Alkenylzinc | Chiral Amino Alcohols | >95% |

| Asymmetric NHK Reaction | Aldehydes | Vinyl/Allyl Halides | Chiral Oxazoline Ligands | High |

Chiral Catalyst-Mediated Transformations

The direct enantioselective addition of a vinyl nucleophile to thiazole-2-carboxaldehyde represents the most straightforward approach to optically active 1-(thiazol-2-yl)prop-2-en-1-ol. This transformation is typically facilitated by a chiral catalyst that coordinates to either the aldehyde or the nucleophile, or both, to create a chiral environment that directs the approach of the reactants.

Copper(I) complexes bearing chiral ligands have emerged as effective catalysts for the asymmetric vinylation of aldehydes. For instance, the use of a copper catalyst ligated with a chiral bis(oxazoline) or phosphoramidite (B1245037) ligand can promote the addition of vinyl Grignard or vinylzinc reagents to aldehydes with high enantioselectivity. In the context of synthesizing 1-(thiazol-2-yl)prop-2-en-1-ol, this would involve the reaction of thiazole-2-carboxaldehyde with a vinylmetal reagent in the presence of a catalytic amount of a chiral copper complex. The choice of ligand is critical in achieving high stereocontrol, as it directly influences the geometry of the transition state.

Another powerful approach is the use of chiral organocatalysts. Proline and its derivatives have been successfully employed in the asymmetric α-vinylation of aldehydes. The reaction proceeds through the formation of a chiral enamine intermediate from the aldehyde and the catalyst, which then reacts with a vinyl electrophile. However, for the synthesis of 1-(thiazol-2-yl)prop-2-en-1-ol, this would necessitate a different strategy, such as the addition of a vinyl nucleophile to the thiazole aldehyde, where a chiral organocatalyst could activate the aldehyde towards nucleophilic attack.

Recent advancements have demonstrated the utility of copper-hydride catalyzed reductive coupling of vinyl heteroarenes with carbonyl compounds. This method has been shown to be compatible with thiazole-containing substrates, achieving excellent regio-, diastereo-, and enantioselectivity. Current time information in Denbighshire, GB.benthamdirect.com This approach offers a versatile route to enantiomerically enriched secondary alcohols. Current time information in Denbighshire, GB.benthamdirect.com

| Catalyst System | Ligand Type | Typical Nucleophile | Potential Application |

| Copper(I) Salt (e.g., CuI, Cu(OTf)₂) | Chiral Bis(oxazoline), Phosphoramidite | Vinyl Grignard, Vinylzinc | Asymmetric vinylation of thiazole-2-carboxaldehyde |

| Organocatalyst | Proline derivatives, Diarylprolinols | - | Activation of thiazole-2-carboxaldehyde |

| Copper-Hydride | Chiral Phosphine | Hydrosilane | Reductive coupling of a vinylthiazole precursor with an aldehyde |

Application of Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of 1-(thiazol-2-yl)prop-2-en-1-ol, a chiral auxiliary could be attached to either the thiazole or the vinyl group. For example, thiazole-2-carboxaldehyde could be converted into a chiral acetal (B89532) or imine using a chiral diol or amine, respectively. The addition of a vinyl nucleophile to this modified substrate would then proceed with diastereoselectivity, controlled by the steric and electronic properties of the chiral auxiliary. Subsequent removal of the auxiliary would afford the desired enantiomer of the allylic alcohol.

Alternatively, a chiral auxiliary can be employed in the context of an aldol-type reaction. For instance, an N-acyl-thiazolidinethione auxiliary can be used to control the stereochemistry of aldol (B89426) additions. While this is typically used for acetate (B1210297) and propionate (B1217596) aldol additions, the principle could be adapted for a vinylogous aldol reaction to generate the desired allylic alcohol.

The choice of chiral auxiliary is crucial and depends on several factors, including its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability. Commonly used auxiliaries include Evans' oxazolidinones, Oppolzer's sultams, and various amino alcohols derived from the chiral pool.

| Auxiliary Type | Attachment Point | Reaction Type | Key Feature |

| Chiral Diols/Diamines | Thiazole-2-carboxaldehyde (as acetal/aminal) | Nucleophilic addition of a vinyl reagent | Steric hindrance from the auxiliary directs the incoming nucleophile. |

| Evans' Oxazolidinones | Acyl group attached to thiazole | Aldol-type reaction with a vinyl nucleophile | Chelation control in the transition state leads to high diastereoselectivity. |

| Oppolzer's Sultams | Acyl group attached to thiazole | Aldol-type reaction with a vinyl nucleophile | Rigid bicyclic structure provides excellent stereochemical control. |

Diastereoselective Control in Prop-2-en-1-ol Formations

Diastereoselective synthesis relies on the presence of a pre-existing stereocenter in the molecule to influence the creation of a new stereocenter. This substrate-controlled approach can be highly effective in the formation of allylic alcohols.

One common strategy involves the diastereoselective reduction of a prochiral α,β-unsaturated ketone. In the case of 1-(thiazol-2-yl)prop-2-en-1-ol, this would entail the synthesis of 1-(thiazol-2-yl)prop-2-en-1-one, followed by its stereoselective reduction. The choice of reducing agent is critical for achieving high diastereoselectivity. Reagents such as those used in Luche reduction (NaBH₄/CeCl₃) can selectively reduce the carbonyl group in the presence of the double bond, and the stereochemical outcome can be influenced by the steric environment around the carbonyl. nih.gov

Alternatively, if the thiazole ring or the vinyl group already contains a stereocenter, it can direct the stereochemistry of the alcohol formation. For instance, if a chiral substituent is present on the thiazole ring, the addition of a vinyl nucleophile to the thiazole-2-carboxaldehyde could proceed with facial selectivity, dictated by steric hindrance or chelation effects involving the existing stereocenter.

Furthermore, the addition of substituted allylic metal reagents to aldehydes can provide homoallylic alcohols with high diastereoselectivity. Current time information in Denbighshire, GB. While this produces a homoallylic alcohol, the principles of stereochemical control via a chair-like transition state are relevant to the formation of allylic alcohols. Current time information in Denbighshire, GB.

| Precursor Type | Reaction | Stereocontrol Element | Example Reagent/Condition |

| 1-(Thiazol-2-yl)prop-2-en-1-one | Carbonyl Reduction | Steric hindrance of the thiazole and vinyl groups | NaBH₄/CeCl₃ (Luche reduction) nih.gov |

| Chiral Thiazole-2-carboxaldehyde | Nucleophilic Vinylation | Pre-existing stereocenter on the thiazole ring | Vinylmagnesium bromide |

| Thiazole-2-carboxaldehyde | Addition of a Chiral Vinyl Reagent | Chiral ligand on the vinylmetal species | Chiral allylic borane |

Optimization of Reaction Conditions and Isolation Techniques in Syntheses

The success of any synthetic methodology, particularly those aiming for high stereoselectivity, is critically dependent on the careful optimization of reaction conditions. Factors such as the choice of solvent, the specific catalyst system and ligand design, and the reaction temperature and pressure can have a profound impact on the yield, purity, and stereochemical outcome of the reaction.

Solvent Effects on Reaction Outcomes

The solvent plays a multifaceted role in a chemical reaction. It not only dissolves the reactants but can also influence reaction rates, equilibria, and stereoselectivity through its polarity, coordinating ability, and viscosity.

In the synthesis of 1-(thiazol-2-yl)prop-2-en-1-ol via chiral catalyst-mediated transformations, the choice of solvent can significantly affect the catalyst's activity and selectivity. For instance, in copper-catalyzed asymmetric additions, coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are often preferred as they can stabilize the organometallic intermediates. The polarity of the solvent can also influence the aggregation state of the catalyst and the reactants, which in turn can alter the geometry of the transition state and, consequently, the enantioselectivity.

In reactions involving chiral auxiliaries, the solvent can impact the conformational preferences of the auxiliary-substrate adduct, thereby influencing the degree of diastereoselectivity. For example, in aldol reactions controlled by Evans' oxazolidinones, the stereochemical outcome is highly dependent on the formation of a specific chelated transition state, which is favored in non-polar, aprotic solvents like dichloromethane.

Catalyst Systems and Ligand Design in Thiazole Chemistry

The development of efficient catalyst systems is at the heart of modern synthetic chemistry. For the enantioselective synthesis of 1-(thiazol-2-yl)prop-2-en-1-ol, the design of the chiral ligand is of paramount importance. The ligand's structure dictates the three-dimensional environment around the metal center, which is responsible for differentiating between the enantiotopic faces of the prochiral substrate.

For copper-catalyzed vinylation of thiazole-2-carboxaldehyde, ligands such as chiral bis(oxazolines) (BOX) and phosphoramidites have proven to be effective. The electronic properties of the ligand, which can be tuned by introducing electron-donating or electron-withdrawing groups, can influence the Lewis acidity of the metal center and thus the catalytic activity. The steric bulk of the ligand is also a critical parameter, as it creates a chiral pocket that controls the substrate's approach.

In the broader context of thiazole chemistry, various catalyst systems have been developed for the functionalization of the thiazole ring. benthamdirect.comresearchgate.net Palladium-catalyzed cross-coupling reactions, for example, are widely used to introduce substituents at various positions of the thiazole nucleus. rsc.org While not directly involved in the formation of the allylic alcohol, these methods are crucial for the synthesis of substituted thiazole precursors. The choice of phosphine ligands in these reactions is critical for achieving high yields and preventing catalyst deactivation.

Temperature and Pressure Influence on Reaction Pathways

Temperature is a fundamental parameter that controls the rate of a chemical reaction. In asymmetric catalysis, temperature can also have a significant effect on the enantioselectivity. Lowering the reaction temperature generally leads to an increase in enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. However, reducing the temperature also decreases the reaction rate, so a compromise must often be found to achieve both high selectivity and a practical reaction time.

Pressure can also be a valuable tool for influencing reaction outcomes, although it is less commonly employed in standard laboratory synthesis. High pressure can accelerate reactions that have a negative activation volume, such as cycloadditions and some nucleophilic additions. In certain cases, applying high pressure can also enhance stereoselectivity by favoring the more compact transition state. For the synthesis of 1-(thiazol-2-yl)prop-2-en-1-ol, the application of high pressure could potentially improve the efficiency and selectivity of the key bond-forming step, particularly if the reaction is sluggish at lower temperatures.

The interplay of temperature and pressure is complex and needs to be optimized for each specific reaction. For instance, a reaction that requires a low temperature for high enantioselectivity but suffers from a slow rate might be accelerated by the application of high pressure, allowing the reaction to be completed in a reasonable timeframe without compromising the stereochemical outcome.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Thiazol 2 Yl Prop 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, and for 1-(thiazol-2-yl)prop-2-en-1-ol, it provides unambiguous evidence of its atomic connectivity and chemical environment.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 1-(thiazol-2-yl)prop-2-en-1-ol presents a unique set of signals that correspond to each chemically distinct proton in the molecule. The interpretation of these signals, based on their chemical shift (δ), multiplicity, and integration, allows for a detailed assignment of the proton environments.

The protons on the thiazole (B1198619) ring typically appear in the aromatic region of the spectrum. researchgate.net The proton at the C4 position of the thiazole ring is expected to resonate at a distinct chemical shift, influenced by the adjacent sulfur and nitrogen atoms. Similarly, the proton at the C5 position will have its own characteristic signal. researchgate.net

The vinyl protons of the prop-2-en-1-ol moiety exhibit characteristic shifts in the alkene region of the spectrum. These protons are coupled to each other and to the methine proton, leading to complex splitting patterns. The methine proton (CH-OH) signal is typically a multiplet due to coupling with the adjacent vinyl protons and the hydroxyl proton. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Thiazole H4 | 7.20 - 7.50 | Doublet |

| Thiazole H5 | 7.60 - 7.90 | Doublet |

| Vinyl CH | 5.80 - 6.20 | Multiplet |

| Vinyl CH₂ (cis) | 5.10 - 5.30 | Doublet of doublets |

| Vinyl CH₂ (trans) | 5.30 - 5.50 | Doublet of doublets |

| Methine CH | 5.00 - 5.40 | Multiplet |

| Hydroxyl OH | Variable | Broad singlet |

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a direct map of the carbon framework of 1-(thiazol-2-yl)prop-2-en-1-ol. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts of these signals are indicative of the carbon's hybridization and local electronic environment.

The carbon atoms of the thiazole ring resonate in the downfield region, typically between 115 and 170 ppm. asianpubs.org The C2 carbon, being directly attached to the nitrogen and sulfur atoms and the propenol substituent, is expected to have the most downfield shift in the heterocyclic part of the molecule. The C4 and C5 carbons will also show characteristic resonances. asianpubs.org

The carbons of the prop-2-en-1-ol side chain are also readily identifiable. The carbinol carbon (CH-OH) will appear in the range of 60-80 ppm. The vinyl carbons will have signals in the alkene region, generally between 110 and 140 ppm. chemguide.co.uk

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Thiazole C2 | 165 - 175 |

| Thiazole C4 | 140 - 145 |

| Thiazole C5 | 118 - 122 |

| Vinyl CH | 135 - 140 |

| Vinyl CH₂ | 115 - 120 |

| Methine COH | 70 - 80 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For 1-(thiazol-2-yl)prop-2-en-1-ol, COSY would show correlations between the coupled protons within the vinyl group and between the methine proton and the vinyl protons. It would also confirm the coupling between the H4 and H5 protons of the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. sdsu.eduyoutube.com An HSQC spectrum would show a cross-peak for each carbon atom that has attached protons, directly linking the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. This is invaluable for unambiguous assignment of both spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is crucial for piecing together the entire molecular structure by identifying long-range connectivities. For instance, it would show correlations between the methine proton and the C2 and C4 carbons of the thiazole ring, as well as the vinyl carbons, confirming the attachment of the propenol side chain to the thiazole ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-(thiazol-2-yl)prop-2-en-1-ol displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the thiazole ring and the vinyl group are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibration of the alkene will give a sharp absorption band around 1640-1680 cm⁻¹. The C=N stretching of the thiazole ring typically appears in the 1600-1650 cm⁻¹ region. The C-O stretching of the alcohol will be observed in the range of 1050-1150 cm⁻¹. The characteristic vibrations of the thiazole ring, including ring stretching and bending modes, will also be present in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Interactive Data Table: Key FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (aromatic/vinyl) | 3000 - 3100 |

| C=C Stretch (alkene) | 1640 - 1680 |

| C=N Stretch (thiazole) | 1600 - 1650 |

| C-O Stretch (alcohol) | 1050 - 1150 |

| Thiazole Ring Vibrations | Fingerprint Region (<1500) |

Raman Spectroscopy

Interactive Data Table: Expected Raman Shifts

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=C Stretch (alkene) | Strong, ~1640 - 1680 |

| C=N Stretch (thiazole) | Strong, ~1600 - 1650 |

| Thiazole Ring Breathing | Strong, characteristic fingerprint |

| C-H Bending/Stretching | Moderate to weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

No specific experimental UV-Vis spectroscopic data, including absorption maxima (λmax) and molar absorptivity values, for 1-(Thiazol-2-yl)prop-2-en-1-ol has been found in the reviewed literature. While UV-Vis spectroscopy is a fundamental technique for analyzing electronic transitions in conjugated systems, such as the one present in this molecule, dedicated studies reporting its UV-Vis spectrum are not available. The conjugation in 1-(Thiazol-2-yl)prop-2-en-1-ol involves the thiazole ring and the prop-2-en-1-ol side chain, which would be expected to give rise to characteristic π→π* and n→π* transitions. However, without experimental data, a definitive analysis of its electronic absorption properties cannot be provided.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Patterns

Detailed mass spectrometry data, including the confirmation of the molecular ion peak and an analysis of the fragmentation patterns for 1-(Thiazol-2-yl)prop-2-en-1-ol, are not available in the public domain. Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation behavior. A theoretical molecular weight can be calculated, but experimental data is necessary to confirm this and to understand the compound's fragmentation pathways under mass spectrometric conditions.

Solid-State Characterization for Crystalline Forms

Information regarding the solid-state characterization of 1-(Thiazol-2-yl)prop-2-en-1-ol, including the existence of different crystalline forms or polymorphs, is not documented in the available scientific literature.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

There are no published single-crystal X-ray diffraction (SCXRD) studies for 1-(Thiazol-2-yl)prop-2-en-1-ol. SCXRD analysis is the definitive method for determining the precise three-dimensional molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules in the crystal lattice (crystal packing). Without such a study, a definitive and experimentally validated representation of its solid-state structure remains unavailable.

In-depth Computational Analysis of 1-(Thiazol-2-yl)prop-2-en-1-ol Remains a Field for Future Investigation

A thorough review of published scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound 1-(Thiazol-2-yl)prop-2-en-1-ol. Despite the significant interest in the computational analysis of related thiazole derivatives and other structurally similar molecules, this particular compound does not appear to have been the subject of dedicated research according to currently accessible scientific and chemical databases.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the fundamental characteristics of molecules. Such studies are instrumental in understanding molecular structure, stability, and reactivity, which are critical for the development of new materials and pharmaceutical agents.

For 1-(Thiazol-2-yl)prop-2-en-1-ol, the application of these computational techniques would be expected to yield valuable data. However, specific findings regarding its optimized molecular geometry, conformational possibilities, harmonic vibrational frequencies, and precise bond lengths and angles are not available in the existing literature. Similarly, detailed analyses of its electronic properties, such as the distribution of frontier molecular orbitals (HOMO-LUMO) and the mapping of its molecular electrostatic potential (MEP) to identify reactive sites, have not been publicly reported.

While extensive research exists for analogous compounds, the strict requirement to focus solely on 1-(Thiazol-2-yl)prop-2-en-1-ol prevents the extrapolation of data from these related molecules, as subtle structural differences can lead to significant variations in computational results. The scientific community has yet to publish a dedicated computational investigation that would provide the specific data points required for a detailed analysis as per the requested outline.

Therefore, the computational and theoretical investigation of 1-(Thiazol-2-yl)prop-2-en-1-ol represents an open area for future research. Such a study would contribute valuable knowledge to the broader understanding of thiazole-containing compounds and their potential applications.

Computational and Theoretical Investigations of 1 Thiazol 2 Yl Prop 2 En 1 Ol

Quantum Chemical Descriptors and Reactivity Analysis

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the reactivity of molecules like 1-(thiazol-2-yl)prop-2-en-1-ol. Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights into the chemical behavior of a compound. These descriptors include chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω).

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high kinetic stability and low reactivity. Conversely, a small HOMO-LUMO gap suggests a "soft" molecule, which is more polarizable and chemically reactive. mdpi.comacrhem.org The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, with a higher value indicating a stronger electrophile. mdpi.com

For thiazole-containing compounds, these descriptors are crucial for predicting their interactions in biological and chemical systems. For instance, in related thiazole (B1198619) derivatives, a smaller HOMO-LUMO gap has been associated with higher chemical reactivity and has been used to correlate with experimental findings, such as catalytic activity. mdpi.com DFT calculations on similar structures have shown that the distribution of electron density in the HOMO and LUMO is often concentrated around specific moieties, such as the imine and hydrazide groups in some aroyl-hydrazone Schiff base ligands, indicating these are the most chemically reactive sites. acs.org

The following table illustrates typical global reactivity descriptors calculated for related thiazole derivatives using DFT methods, which can serve as a reference for understanding the potential reactivity of 1-(thiazol-2-yl)prop-2-en-1-ol.

| Descriptor | Formula | Significance | Typical Calculated Values for Thiazole Derivatives (eV) |

| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Electron escaping tendency | -3.9 to -4.5 mdpi.comnih.gov |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 1.5 to 2.5 mdpi.comnih.gov |

| Electrophilicity Index (ω) | ω = µ2 / 2η | Electron-accepting capacity | 3.0 to 7.0 mdpi.comnih.gov |

Note: The values presented are illustrative and based on calculations for structurally related thiazole compounds. Specific values for 1-(thiazol-2-yl)prop-2-en-1-ol would require dedicated DFT calculations.

Non-Linear Optical (NLO) Properties of 1-(Thiazol-2-yl)prop-2-en-1-ol

Organic molecules with extended π-conjugation, donor-acceptor groups, and high planarity often exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics. researchgate.netresearchgate.net Chalcone (B49325) derivatives, which share a similar prop-2-en-1-one backbone with 1-(thiazol-2-yl)prop-2-en-1-ol, have been extensively studied for their NLO responses. acrhem.orgresearchgate.net The thiazole ring, with its potential for electron delocalization, can contribute to these properties.

Computational quantum chemical methods, such as DFT and time-dependent Hartree-Fock (TDHF), are powerful tools for predicting the NLO response of molecules before their synthesis. acrhem.orgresearchgate.net These calculations can determine key NLO parameters, including the static and dynamic linear polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). acrhem.org The first hyperpolarizability (β) is particularly important as it is a measure of the second-order NLO response.

For a molecule to have a significant β value, it typically needs a large dipole moment and a high degree of charge transfer, often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net The planarity of the molecule also plays a role in enhancing the NLO response. researchgate.net

Determination of Static Polarizabilities and First-Order Hyperpolarizabilities

The static polarizability (α₀) and the first-order hyperpolarizability (β₀) are key indicators of a molecule's NLO potential. These values can be calculated using computational methods like the finite field approach within DFT. researchgate.net The calculated values are often compared to those of a standard reference material, such as urea, to evaluate their relative NLO efficiency. acrhem.orgresearchgate.net

In studies of similar chalcone derivatives, the substitution of different groups on the aromatic rings has been shown to significantly influence the NLO properties. rsc.orgscielo.org.co For example, the presence of a strong electron-withdrawing group like a nitro group can lead to a substantial increase in the first hyperpolarizability. scielo.org.co Theoretical calculations on chalcone derivatives have shown that their first hyperpolarizability values can be many times greater than that of urea. acrhem.orgresearchgate.net

The following table provides a hypothetical representation of calculated NLO properties for a molecule like 1-(thiazol-2-yl)prop-2-en-1-ol, based on data from related compounds.

| Parameter | Description | Typical Calculated Values for Related Chalcones |

| Dipole Moment (µ) | Measure of molecular polarity (Debye) | 5 - 7 D acrhem.orgacs.org |

| Static Polarizability (α₀) | Measure of the linear response of the electron cloud to an electric field (10⁻²⁴ esu) | 25 - 40 scielo.org.coacs.org |

| First-Order Hyperpolarizability (β₀) | Measure of the second-order NLO response (10⁻³⁰ esu) | 20 - 60 rsc.orgacs.org |

Note: These values are illustrative and derived from computational studies on analogous chalcone and thiazole-containing structures. Actual values for 1-(thiazol-2-yl)prop-2-en-1-ol would need to be determined through specific theoretical calculations.

Thermodynamic Parameters and Stability Studies in Theoretical Models

Theoretical models are widely used to predict the thermodynamic parameters and stability of molecules. acs.org DFT calculations can provide information on parameters such as the standard enthalpy of formation, entropy, and Gibbs free energy. mdpi.com These parameters are crucial for understanding the spontaneity and feasibility of chemical reactions involving the compound.

In studies of related metal complexes with heterocyclic ligands, it has been observed that sufficiently large negative values for the change in Gibbs free energy (ΔG) confirm the spontaneous formation of the complexes. researchgate.net The stability of these complexes can also be influenced by temperature, with some studies showing that stability decreases as temperature increases. researchgate.net

For a molecule like 1-(thiazol-2-yl)prop-2-en-1-ol, theoretical calculations can be used to assess its conformational stability. Different conformers can be optimized, and their relative energies can be compared to identify the most stable structure. nih.gov The energy difference between conformers can indicate which is more predominant under thermodynamic equilibrium. researchgate.net

The following table shows representative thermodynamic data that could be obtained for 1-(thiazol-2-yl)prop-2-en-1-ol through computational studies.

| Parameter | Description | Hypothetical Value |

| Standard Enthalpy of Formation (ΔHf°) | Change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | Value dependent on calculation |

| Standard Molar Entropy (S°) | The entropy content of one mole of a substance under standard state conditions. | Value dependent on calculation |

| Standard Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy that accompanies the formation of one mole of a substance from its component elements. | Value dependent on calculation |

Note: The table illustrates the types of thermodynamic data that can be generated. Specific values require dedicated quantum chemical calculations.

Solvent Effects on Electronic Structure and Spectroscopic Properties through Continuum Models

The surrounding solvent can significantly influence the electronic structure and spectroscopic properties of a molecule. rsc.org Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effect of a solvent on a solute molecule. scielo.org.comdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, which allows for the calculation of molecular properties in different solvent environments. scielo.org.co

Studies on related compounds have shown that solvent polarity can affect various properties, including the HOMO-LUMO energy gap, dipole moment, and NLO properties. scielo.org.co For instance, an increase in the solvent's dielectric constant can lead to a greater charge transfer within the molecule, which in turn can enhance its NLO response. scielo.org.co

Time-dependent DFT (TD-DFT) calculations combined with continuum models can be used to predict the UV-Vis absorption spectra of a molecule in different solvents. mdpi.comrsc.org The calculated absorption wavelengths can then be compared with experimental data to validate the computational approach. researchgate.net In some cases, explicit solvent models, where a few solvent molecules are included in the calculation, are used to account for specific interactions like hydrogen bonding, which can be particularly important for understanding reactivity. rsc.org The choice of solvent can also impact the stability of different tautomeric forms of a molecule. mdpi.com

The following table demonstrates how solvent effects on a key electronic property, the HOMO-LUMO gap, could be presented based on computational studies.

| Solvent | Dielectric Constant (ε) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | Value A |

| Toluene | 2.38 | Value B |

| Dichloromethane | 8.93 | Value C |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Value D |

| Water | 80.1 | Value E |

Note: This table is a template to illustrate the type of data that can be generated from continuum model calculations. The values A, B, C, D, and E would be determined from specific DFT/PCM calculations for 1-(thiazol-2-yl)prop-2-en-1-ol.

Chemical Reactivity and Transformation of 1 Thiazol 2 Yl Prop 2 En 1 Ol

Reactions Involving the Allylic Alcohol Moiety

The prop-2-en-1-ol side chain is characterized by the presence of a hydroxyl group on a carbon adjacent to a carbon-carbon double bond. This allylic alcohol system is prone to a variety of reactions, including oxidation, reduction, addition, and substitution.

The allylic alcohol can be selectively oxidized or reduced. Oxidation typically targets the hydroxyl group, while reduction can affect either the double bond or the alcohol function.

Oxidation: The hydroxyl group of aryl and heteroaryl thiazol-2-ylmethanols can be oxidized to the corresponding ketone. researchgate.net For instance, treatment with sulfuric acid in a dimethoxyethane–water mixture at elevated temperatures can yield the ketone derivative. researchgate.net The presence of oxygen can improve reaction yields, suggesting it aids in the oxidation of a thiazoline (B8809763) intermediate. researchgate.net

Reduction: The reduction of similar allylic alcohols, such as (E)- and (Z)-3-(6-chloroimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol, has been successfully achieved using diisobutylaluminium hydride (DIBAL-H) to yield the corresponding saturated alcohol. semanticscholar.org In related systems, the reduction of N-tert-butanesulfinyl ketimines bearing a thiazole (B1198619) substituent has been accomplished with high diastereoselectivity using L-Selectride®, yielding the corresponding sulfinamides. jst.go.jp

| Pathway | Reagent/Condition | Product Type | Reference |

| Oxidation | H₂SO₄, DME/H₂O, 80°C | Ketone | researchgate.net |

| Reduction | Diisobutylaluminium hydride (DIBAL-H) | Saturated Alcohol | semanticscholar.org |

| Reductive Amination | L-Selectride® on related ketimines | Sulfinamide | jst.go.jp |

The carbon-carbon double bond in the prop-2-en-1-ol side chain is susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Addition: The electron-deficient nature of the thiazole ring can influence the reactivity of the double bond. In related systems, thiazoles with an alkyne electrophile at the 2-position have been shown to undergo thiol addition, a reaction facilitated by a base like DABCO. nih.gov This suggests that the double bond in 1-(thiazol-2-yl)prop-2-en-1-ol could be activated for Michael-type additions with various nucleophiles.

Electrophilic Addition: Alkenes are generally electron-rich and susceptible to electrophilic addition. fsu.edu The double bond in the allylic alcohol can react with electrophiles. For example, hydroxyl groups can direct the epoxidation of a nearby double bond, often with high stereoselectivity. imperial.ac.uk Peracids like meta-chloroperbenzoic acid (mCPBA) are commonly used for this transformation. imperial.ac.uk

The hydroxyl group is a versatile functional group that can be converted into various other functionalities, enabling the synthesis of a wide array of derivatives. imperial.ac.ukwikipedia.org

Conversion to Halides: Alcohols can be converted to alkyl halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). ub.edu These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of configuration if the carbon is chiral. ub.edu

Conversion to Esters: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Sulfonic esters, such as tosylates and mesylates, are also readily formed from alcohols using sulfonyl chlorides (e.g., TsCl, MsCl) in the presence of a base like pyridine. ub.edu This conversion does not affect the C-O bond, thus retaining the stereochemistry at the carbon atom. ub.edu

| Starting Group | Reagent | Resulting Group | Reference |

| Hydroxyl (-OH) | Thionyl Chloride (SOCl₂) | Chloro (-Cl) | ub.edu |

| Hydroxyl (-OH) | Phosphorus Tribromide (PBr₃) | Bromo (-Br) | ub.edu |

| Hydroxyl (-OH) | Tosyl Chloride (TsCl), Pyridine | Tosylate (-OTs) | ub.edu |

| Hydroxyl (-OH) | Mesyl Chloride (MsCl), Et₃N | Mesylate (-OMs) | ub.edu |

Reactivity of the Thiazole Heterocycle

The thiazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of both a nitrogen and a sulfur atom. fabad.org.tr The C2 position is electron-deficient, while the C5 position is comparatively electron-rich and is the most common site for electrophilic substitution. pharmaguideline.comnih.gov

Electrophilic attack on the thiazole ring typically occurs at the C5 position, particularly when the C2 position is already substituted. pharmaguideline.com

Halogenation: While the thiazole ring itself can be resistant to bromination under normal conditions, the presence of electron-donating groups facilitates the reaction. slideshare.net For 2-substituted thiazoles, electrophiles like halogens preferentially attack the C5 position. pharmaguideline.com

Sulfonation: Sulfonation of the thiazole ring can be achieved under vigorous conditions using fuming sulfuric acid (oleum) to yield thiazole-5-sulfonic acid. slideshare.net

Other Functionalizations: The thiazole ring can be functionalized through various other reactions. For instance, the reaction of 2-aminothiazole (B372263) derivatives with electrophiles like 7-chloro-4,6-dinitrobenzofuroxan (ClDNBF) resulted in substitution at the C-5 position of the thiazole ring. rsc.org Metal-catalyzed cross-coupling reactions, such as the Stille reaction, have also been used to introduce substituents onto the thiazole ring, though the reactivity can be influenced by other functional groups present in the molecule. researchgate.net

| Reaction | Reagent/Condition | Position of Substitution | Reference |

| Halogenation | Br₂, CHCl₃ (on 2-hydroxythiazole) | C5 | slideshare.net |

| Sulfonation | H₂SO₄/Oleum | C5 | slideshare.net |

| Arylation | ClDNBF (on 2-aminothiazoles) | C5 | rsc.org |

| Metalation | n-Butyllithium | C2 | slideshare.net |

Under certain conditions, the thiazole ring can undergo cleavage or rearrangement to form different structures.

Reductive Ring-Opening: The reductive ring-opening of various 2-substituted thiazoles can be achieved using sodium in liquid ammonia. researchgate.net This reaction cleaves the thiazole ring to produce substituted propenethiolates, with the specific outcome depending on the nature of the substituent at the C2 position. researchgate.net

Rearrangement Reactions: Photochemical reactions can induce rearrangements in thiazole derivatives. researchgate.net Additionally, certain synthetic routes towards functionalized thiazoles can initially produce non-aromatic isomers which can be subsequently rearranged to yield the stable aromatic thiazole products. researchgate.net The Boulton–Katritzky rearrangement is another known reaction pathway for certain substituted furoxanyl-thiazole systems. rsc.org More complex transformations can involve ring-opening and subsequent reconstruction, as seen in the conversion of imidazo[2,1-b] researchgate.netresearchgate.netrsc.orgthiadiazoles into imidazo[2,1-b]thiazole (B1210989) derivatives. rsc.org

Intermolecular Interactions and Supramolecular Assembly in Crystalline or Solution States

The supramolecular chemistry of 1-(thiazol-2-yl)prop-2-en-1-ol and its derivatives is dictated by a variety of non-covalent interactions. These interactions govern the molecular packing in the crystalline state and can influence the behavior of these compounds in solution. The thiazole ring, with its sulfur and nitrogen heteroatoms, the hydroxyl group, and the π-system of the propene backbone and any aromatic substituents, all serve as potential sites for hydrogen bonding and other intermolecular forces.

Research on the crystal structures of closely related compounds, particularly chalcone (B49325) and pyrazole (B372694) derivatives of the core 1-(thiazol-2-yl) structure, provides significant insight into the common intermolecular interactions and the resulting supramolecular architectures.

Hydrogen Bonding

Hydrogen bonds are among the most prevalent interactions in the crystal structures of thiazole-containing compounds. While classical O-H···N or N-H···O bonds are significant, weaker C-H···O, C-H···N, and C-H···S hydrogen bonds also play a crucial role in stabilizing the crystal lattice.

In the crystal structure of (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one, a related chalcone, pairs of C—H⋯O hydrogen bonds lead to the formation of inversion dimers. nih.gov These dimers are further connected by another pair of C—H⋯N hydrogen bonds, which link the dimers into chains. nih.gov This demonstrates how a hierarchy of hydrogen bonds can build up complex supramolecular structures.

Similarly, in derivatives of 1-(thiazol-2-yl)-4,5-dihydropyrazoles, molecules are linked by C—H⋯O and C—H⋯π(arene) hydrogen bonds, which assemble the molecules into ribbons. researchgate.netnih.gov The presence of different functional groups can lead to varied hydrogen bonding motifs. For instance, in some crystal structures, the carbonyl oxygen atom can act as a trifurcated acceptor for weak C—H⋯O hydrogen bonds. researchgate.net

Table 1: Examples of Hydrogen Bonds in Thiazole Derivatives

| Compound Class | Donor | Acceptor | Resulting Motif | Citation |

|---|---|---|---|---|

| Thiazolyl-chalcone | C-H | O | Inversion Dimer | nih.gov |

| Thiazolyl-chalcone | C-H | N | Chains | nih.gov |

| Thiazolyl-dihydropyrazole | C-H | O, π(arene) | Ribbons | researchgate.netnih.gov |

π-Interactions

The aromatic thiazole ring and other phenyl or heterocyclic substituents in these molecules are prone to engaging in π-stacking interactions. These can include π–π stacking and C–H⋯π interactions, which are critical for the three-dimensional organization of the molecules in the crystal.

For example, the crystal packing of some 1-(thiazol-2-yl)pyrazole derivatives is characterized by intermolecular C—H⋯S and C—H⋯π (aryl/alkyne) interactions. researchgate.netnih.gov A combination of two distinct C—H⋯π(arene) hydrogen bonds can link molecules into extensive sheets. researchgate.netnih.gov In other cases, offset π–π stacking interactions, along with halogen–π interactions, contribute to the supramolecular assembly. iucr.org

Other Intermolecular Forces

The combination of these varied intermolecular forces leads to the formation of diverse and complex supramolecular assemblies, including dimers, ribbons, chains, and three-dimensional networks. nih.govnih.govresearchgate.net While direct crystallographic data for 1-(thiazol-2-yl)prop-2-en-1-ol is not available, the study of its close analogues provides a robust framework for understanding its potential for supramolecular self-assembly. The interplay between the hydrogen bond donors and acceptors and the various π-surfaces dictates the ultimate crystalline architecture.

Table 2: Summary of Intermolecular Interactions and Supramolecular Assemblies in Related Thiazole Compounds

| Interaction Type | Participating Groups | Supramolecular Assembly | Citation |

|---|---|---|---|

| Hydrogen Bonding | |||

| C—H⋯O | C-H, Carbonyl O | Dimers, Ribbons, Chains | nih.govnih.govresearchgate.net |

| C—H⋯N | C-H, Thiazole/Pyrazole N | Chains | nih.gov |

| C—H⋯S | C-H, Thiazole S | Crystal Packing | researchgate.netnih.gov |

| π-Interactions | |||

| C—H⋯π | C-H, Arene/Alkyne π-system | Sheets, Ribbons | researchgate.netnih.gov |

| π–π Stacking | Aromatic Rings | Crystal Cohesion | iucr.org |

| Other Interactions | |||

| Halogen Bonding | Cl···Cl, Br···Br, Halogen···π | Dimeric Structures, Crystal Stabilization | researchgate.netiucr.orgmdpi.com |

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Precursor for Complex Heterocyclic Systems and Novel Architectures

The compound serves as a valuable starting point for constructing intricate heterocyclic frameworks, particularly those containing a fused thiazole (B1198619) core. Its reactivity allows for its incorporation into synthetic strategies aimed at rapidly generating molecular diversity.

The thiazole ring is a foundational motif in many synthetic products and approved pharmaceuticals. nih.gov The development of fused-thiazole systems is a significant goal in medicinal and materials chemistry. Propargyl alcohols, structural isomers of allylic alcohols like 1-(thiazol-2-yl)prop-2-en-1-ol, are key building blocks for synthesizing functionalized thiazoles. nih.gov For instance, protocols using calcium salts as sustainable Lewis acid catalysts can facilitate the reaction of thioamides with tertiary propargyl alcohols to produce highly substituted thiazoles. nih.gov This type of reaction, known as an annulation, involves the formation of a new ring fused to an existing one.

Three-component reactions are also a powerful method for building aromatic imidazo[2,1-b]thiazoles. bohrium.com While specific examples starting directly from 1-(thiazol-2-yl)prop-2-en-1-ol are not prevalent, the established reactivity of its constituent functional groups suggests its high potential in similar transformations. The synthesis of various fused systems like pyranothiazoles and thiazolo[4,5-b]pyridines often involves the reaction of a thiazole derivative with other reagents to build the new ring structure. researchgate.net The general strategy involves leveraging the nucleophilicity of the thiazole nitrogen or employing the side chain in cyclization reactions. For example, domino protocols have been successfully used for the synthesis of thiazoline (B8809763) and thiazole derivatives. nih.gov

| Fused System Example | Synthetic Approach | Precursor Type | Reference |

| Functionalized Thiazoles | Calcium-catalyzed reaction with thioamides | Tertiary Propargyl Alcohols | nih.gov |

| Imidazo[2,1-b]thiazoles | Three-component condensation reactions | 2-Aminothiazoles | bohrium.com |

| Pyranothiazoles | Reaction with arylidenemalononitrile | 2-(hydrazono)ethyl)phenyl)isoindoline-1,3-dione | researchgate.net |

| Thiazoline/Thiazole Derivatives | Domino protocol with γ-bromoenones | Thioamides | nih.gov |

Diversity-Oriented Synthesis (DOS) is a synthetic strategy that aims to produce collections of structurally diverse and complex molecules from simple starting materials in a limited number of steps. souralgroup.comscispace.com This approach is critical for exploring chemical space to discover new molecules with desired functions, such as biological probes or novel materials. scispace.comtheses.cz Molecules like 1-(thiazol-2-yl)prop-2-en-1-ol are ideal candidates for DOS because they contain multiple reactive sites that can be selectively addressed to create different molecular scaffolds. theses.cz

The combination of a propargyl alcohol moiety and a heterocyclic ring is particularly powerful in DOS. For instance, a one-pot sequence involving ring-closing enyne metathesis (RCEYM) followed by a Diels–Alder reaction has been applied to 17-ethynyl-17-hydroxysteroids, which also feature a propargyl alcohol group, to generate a library of complex 17-spirosteroids. beilstein-journals.org This demonstrates how the reactivity of the propargyl alcohol can be harnessed to rapidly build molecular complexity. beilstein-journals.org In the context of 1-(thiazol-2-yl)prop-2-en-1-ol, the thiazole ring, the alcohol, and the unsaturated carbon-carbon bond provide multiple branch points for divergent synthesis, allowing for variation of the molecular framework, stereochemistry, and functional groups. scispace.com

Exploration of 1-(Thiazol-2-yl)prop-2-en-1-ol Derivatives in Molecular Switching and Tautomerism Studies

While studies specifically on 1-(thiazol-2-yl)prop-2-en-1-ol are limited, structural analogs containing the benzothiazole (B30560) moiety have been extensively investigated for their tautomeric and molecular switching behaviors. Tautomerism, the interconversion of structural isomers, can be utilized as a signaling mechanism. bas.bg For example, the azo-hydrazone tautomerism of certain dyes is influenced by solvent polarity, with the hydrazone form being more stable in apolar solvents and the azo form dominating in polar solvents. rsc.org

In molecular switches, an external stimulus like light or an electric field can trigger a change between two or more stable states. A notable example is 8-(benzo[d]thiazol-2-yl)quinolin-7-ol (HQBT), which functions as a molecular switch based on a long-range intramolecular proton transfer. mdpi.commdpi.com In this system, irradiation causes a proton to transfer from the hydroxyl group to the nitrogen atom of the quinoline (B57606) ring. mdpi.com The efficiency of this switching process is highly dependent on the relative stability of the different tautomeric forms and can be influenced by solvent effects or an external electric field. mdpi.commdpi.com Theoretical studies on derivatives of 2-(2-hydroxyphenyl)-1,3,4-oxadiazole containing a benzo[d]thiazole fragment also highlight the potential for these systems in molecular electronics. nih.gov The presence of both a proton-donating group (the alcohol) and a proton-accepting site (the thiazole nitrogen) in 1-(thiazol-2-yl)prop-2-en-1-ol suggests that its derivatives could be designed to exhibit similar photo- or electro-responsive tautomerism, making them potential candidates for molecular memory or switching devices.

Advanced Materials Science Applications as Chromophores or Ligands

The electronic properties and coordinating ability of the thiazole ring make its derivatives, including 1-(thiazol-2-yl)prop-2-en-1-ol, attractive for applications in materials science.

The thiazole heterocycle is a well-established ligand in coordination chemistry, capable of binding to metal ions through its nitrogen and sometimes sulfur atoms. mdpi.com Thiazole derivatives can act as bidentate or polydentate ligands, forming stable complexes with a wide range of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). mdpi.comresearchgate.netsemanticscholar.org The resulting metal complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand structure. researchgate.netsemanticscholar.org

For instance, a thiourea (B124793) derivative bearing a benzothiazole ligand has been used to synthesize ternary metal(II) complexes with distorted octahedral geometry. researchgate.net Similarly, mixed-ligand complexes have been prepared using a thiazole-containing Schiff-base and 8-hydroxy quinoline, resulting in octahedral structures. semanticscholar.org The chelation of metal ions by these ligands can significantly alter their electronic properties and enhance their utility. mdpi.com The ability of 1-(thiazol-2-yl)prop-2-en-1-ol to act as a ligand, likely coordinating through the thiazole nitrogen and the hydroxyl oxygen, opens avenues for creating novel metal-organic frameworks (MOFs) or catalytic species.

| Ligand Type | Metal Ion(s) | Resulting Geometry | Reference |

| 1-(benzo[d]thiazol-2-yl)thiourea | Cu(II), Co(II), Ni(II) | Distorted Octahedral | researchgate.net |

| Thiazole-based Schiff base | Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | semanticscholar.org |

| Sulfathiazole | Cu(II) | Not specified | mdpi.com |

| Meloxicam (contains thiazole ring) | Cu(II) | Distorted Octahedral | mdpi.com |

Thiazole-containing compounds are increasingly studied for their potential in optoelectronic devices due to their favorable photophysical properties. Thiazolo[5,4-d]thiazole (TTz), a fused-ring system, has shown remarkable characteristics in conjugated polymers and as a small molecule dye for solid-state lighting and photonics. rsc.org Derivatives of TTz can fluoresce across the visible spectrum, from blue to orange-red, with the emission properties being a function of their crystal packing. rsc.org

Conjugated oligomers based on thiophene (B33073) (as the electron donor) and thiazole (as the electron acceptor) have been synthesized and shown to be promising blue-light-emitting materials with good thermal stability. researchgate.net Theoretical studies have also explored the electronic and optical properties of various heterocyclic derivatives for use in Organic Light Emitting Diodes (OLEDs). For example, a derivative of 2-(2-hydroxyphenyl)-1,3,4-oxadiazole containing a benzo[d]thiazole fragment was identified as a promising luminescent material for OLEDs. nih.gov The conjugated system in 1-(thiazol-2-yl)prop-2-en-1-ol, which can be extended through chemical modification of its side chain, provides a scaffold for developing new chromophores for applications in optoelectronics, excluding biological uses.

Future Directions and Emerging Research Avenues for 1 Thiazol 2 Yl Prop 2 En 1 Ol

Development of Highly Efficient and Sustainable Synthetic Pathways

Future research will likely prioritize the development of green and economically viable methods for synthesizing 1-(thiazol-2-yl)prop-2-en-1-ol and its analogs. Traditional multi-step syntheses are often plagued by low yields, harsh reaction conditions, and the generation of significant waste. The focus is shifting towards methodologies that align with the principles of green chemistry.

Key areas of development include:

One-Pot, Multi-Component Reactions (MCRs): Combining starting materials in a single reaction vessel to form the target compound without isolating intermediates can significantly improve efficiency. researchgate.net Future work could adapt existing MCRs for thiazole (B1198619) synthesis, such as the Hantzsch thiazole synthesis, to incorporate the allyl group in a single, streamlined step.

Reusable and Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid or magnetic nanoparticles like NiFe2O4, offers advantages in terms of easy separation, recovery, and recyclability, reducing both cost and environmental impact. researchgate.netnih.gov Research into novel nanocatalysts could provide higher yields and selectivity under milder conditions.

Alternative Energy Sources: Methodologies employing ultrasonic irradiation or microwave heating can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. researchgate.netmdpi.com The application of these techniques to the synthesis of 1-(thiazol-2-yl)prop-2-en-1-ol could lead to rapid and scalable production.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally benign aqueous conditions. Exploring lipases for the resolution of racemic 1-(thiazol-2-yl)prop-2-en-1-ol or employing engineered enzymes for its asymmetric synthesis represents a significant frontier in sustainable chemistry.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| One-Pot Synthesis | Reduced reaction time, less solvent waste, higher atom economy. researchgate.net | Multi-component reactions (MCRs). |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, simplified product purification. nih.gov | Nanoparticle catalysis, solid-supported acids. |

| Ultrasonic Irradiation | Accelerated reaction rates, improved yields, energy efficiency. mdpi.com | Sonochemistry. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | Enzyme-catalyzed synthesis and resolution. |

Advanced Computational Modeling for Predictive Reactivity and Property Tuning

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new materials and catalysts. For 1-(thiazol-2-yl)prop-2-en-1-ol, in silico studies can offer profound insights into its electronic structure, reactivity, and potential interactions.

Future computational research avenues include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's frontier molecular orbitals (HOMO-LUMO), predict sites of electrophilic and nucleophilic attack, and calculate reaction energy barriers. This allows for the prediction of its reactivity in various chemical transformations, such as oxidation, reduction, or cycloaddition reactions.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, including its conformational flexibility and its interactions with solvents or other molecules. This is particularly relevant for understanding its potential role in self-assembly and supramolecular chemistry.

Quantitative Structure-Activity Relationship (QSAR): In the context of designing derivatives for biological applications, QSAR modeling can correlate structural features with biological activity. nih.gov By computationally screening virtual libraries of 1-(thiazol-2-yl)prop-2-en-1-ol derivatives, researchers can prioritize the synthesis of compounds with the highest predicted potency for specific targets like kinases or microbial enzymes.

Rational Design of Derivatives for Specific Chemical Transformations

The allyl alcohol and thiazole moieties in 1-(thiazol-2-yl)prop-2-en-1-ol are ideal anchor points for chemical modification, enabling the rational design of a diverse library of derivatives with tailored functionalities.

Derivatization of the Allyl Alcohol Group:

Esterification/Etherification: Converting the hydroxyl group into esters or ethers can modulate the molecule's lipophilicity and steric profile, which is crucial for applications in medicinal chemistry and materials science.

Asymmetric Catalysis: The hydroxyl group can direct metal catalysts in reactions such as asymmetric epoxidation or dihydroxylation of the adjacent double bond, leading to chiral building blocks for the synthesis of complex molecules.

Modification of the Thiazole Ring:

Substituent Effects: Introducing electron-donating or electron-withdrawing groups onto the thiazole ring can tune the electronic properties of the entire molecule. mdpi.com This can influence its reactivity, coordination properties with metals, and its potential as an electronic material or sensor component.

Polymerization: The vinyl group makes 1-(thiazol-2-yl)prop-2-en-1-ol a potential monomer for polymerization. This could lead to the development of novel functional polymers with thiazole units in the side chains, which may have interesting optical, electronic, or metal-binding properties.

| Derivative Class | Potential Application | Rationale for Design |

| Chiral Epoxides | Asymmetric Synthesis | Directed epoxidation of the allyl group for creating stereocenters. |

| Acrylate Esters | Polymer Science | Creating functional monomers for radical polymerization. |

| Aryl-Substituted Thiazoles | Medicinal Chemistry | Tuning biological activity by modifying electronic properties. nih.gov |

| Thiazolium Salts | Organocatalysis | Formation of N-heterocyclic carbenes (NHCs) for catalytic applications. |

Exploration of Self-Assembly and Supramolecular Architectures

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of 1-(thiazol-2-yl)prop-2-en-1-ol contains multiple features that could facilitate self-assembly into ordered, higher-level architectures.

Emerging research in this area could focus on:

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor, capable of forming networks that could lead to the formation of gels, liquid crystals, or well-defined crystal structures.

π-π Stacking: The electron-rich thiazole ring can participate in π-π stacking interactions with other aromatic systems, contributing to the stability of supramolecular assemblies.

Coordination Chemistry: The nitrogen and sulfur atoms of the thiazole ring are potential coordination sites for metal ions. This could be exploited to build metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensing capabilities.

The exploration of these future research avenues will undoubtedly expand the utility of 1-(thiazol-2-yl)prop-2-en-1-ol, transforming it from a simple chemical entity into a versatile platform for innovation in catalysis, materials science, and medicinal chemistry.

Q & A

Q. What are the common synthetic routes for 1-(Thiazol-2-yl)prop-2-en-1-ol, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between thiazole derivatives and α,β-unsaturated carbonyl precursors. For example:

- Click chemistry (CuAAC) : Copper-catalyzed azide-alkyne cycloaddition has been adapted for similar compounds, enabling regioselective formation of triazole-thiazole hybrids under mild conditions (e.g., aqueous ethanol, room temperature) .

- Aldol condensation : 2-Acetylthiazole derivatives react with aldehydes in alkaline ethanol/water mixtures, followed by NaOH-mediated dehydration to form α,β-unsaturated ketones. Reaction time (6–8 hours) and stoichiometric ratios (1:1 aldehyde:acetyl precursor) are critical for yield optimization .

Q. How is the crystal structure of 1-(Thiazol-2-yl)prop-2-en-1-ol determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Software tools : SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are widely used. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, while OLEX2 integrates data processing and validation .

- Key parameters : Space group determination (e.g., monoclinic vs. orthorhombic) and resolution limits (<1.0 Å) ensure accurate bond-length and angle measurements .

Q. Which spectroscopic techniques are used to characterize this compound, and what key data are observed?

- NMR : NMR reveals olefinic protons (δ 6.5–7.5 ppm for prop-2-en-1-ol) and thiazole ring protons (δ 7.8–8.2 ppm). NMR confirms carbonyl (δ 170–180 ppm) and thiazole carbons .

- FT-IR : Stretching vibrations for C=O (1650–1700 cm) and C=C (1600–1640 cm) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antifungal efficacy) of thiazole derivatives?

- Assay standardization : Variations in MIC (minimum inhibitory concentration) values may arise from differences in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) or media composition .

- Structural analogs : Modifying substituents on the thiazole ring (e.g., electron-withdrawing groups at position 4) significantly impacts activity. Comparative studies using derivatives like 1-(4-(benzo[d]thiazol-2-yl)phenyl) analogs highlight the role of π-π stacking in target binding .

Q. What computational methods are employed to study the electronic properties of 1-(Thiazol-2-yl)prop-2-en-1-ol?

- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula (adapted into density functionals) calculates HOMO-LUMO gaps and electrostatic potential maps. Basis sets like 6-31G(d) optimize accuracy for heterocyclic systems .

- Molecular docking : Software like AutoDock Vina models interactions with fungal cytochrome P450 enzymes, predicting binding affinities for rational drug design .

Q. How can synthetic yield be optimized for sterically hindered derivatives of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups to the thiazole ring without side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) for sterically demanding substrates .

Q. What challenges arise in detecting stereoisomers of 1-(Thiazol-2-yl)prop-2-en-1-ol via NMR?

- Diastereomer differentiation : - NOESY identifies spatial proximity of protons (e.g., allylic protons in E vs. Z isomers).

- Dynamic effects : Conformational flexibility in solution may obscure splitting patterns, requiring low-temperature NMR (−40°C) to "freeze" rotamers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products